molecular formula C21H22N4O2S B2360547 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 1010901-53-7

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2360547
CAS No.: 1010901-53-7
M. Wt: 394.49
InChI Key: XLCDLRWAODUEOV-UHFFFAOYSA-N
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Description

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound featuring a quinoxaline core substituted with a pyrazole ring, which is further modified with tert-butyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactionsCommon reagents used in these steps include tert-butyl hydroperoxide and benzyl cyanide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized under specific conditions.

    Reduction: The quinoxaline core can be reduced to form different derivatives.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions . Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group can lead to the formation of tert-butyl esters .

Scientific Research Applications

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(tert-butyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is unique due to its combination of a quinoxaline core with a pyrazole ring and the presence of both tert-butyl and phenylsulfonyl groups.

Properties

IUPAC Name

6-[2-(benzenesulfonyl)-5-tert-butyl-3,4-dihydropyrazol-3-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-21(2,3)20-14-19(15-9-10-17-18(13-15)23-12-11-22-17)25(24-20)28(26,27)16-7-5-4-6-8-16/h4-13,19H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCDLRWAODUEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC3=NC=CN=C3C=C2)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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